molecular formula C11H23N3O B12117598 N-Pentyl-2-(piperazin-1-YL)acetamide CAS No. 89433-50-1

N-Pentyl-2-(piperazin-1-YL)acetamide

Cat. No.: B12117598
CAS No.: 89433-50-1
M. Wt: 213.32 g/mol
InChI Key: DGOZINGOVPFLGV-UHFFFAOYSA-N
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Description

N-Pentyl-2-(piperazin-1-yl)acetamide is a chemical compound characterized by the presence of a piperazine ring attached to an acetamide group, with a pentyl chain extending from the nitrogen atom of the piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-2-(piperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and pentylamine as the primary starting materials.

    Acylation Reaction: Piperazine is reacted with acetic anhydride to form N-acetylpiperazine.

    Alkylation: The N-acetylpiperazine is then alkylated with pentyl bromide in the presence of a base such as potassium carbonate to yield this compound.

The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or ethanol, followed by purification steps such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Pentyl-2-(piperazin-1-yl)ethylamine.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

N-Pentyl-2-(piperazin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential therapeutic uses.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Pentyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2-(piperazin-1-yl)acetamide: Similar structure but with a phenyl group instead of a pentyl chain.

    N-Methyl-2-(piperazin-1-yl)acetamide: Contains a methyl group instead of a pentyl chain.

    N-Benzyl-2-(piperazin-1-yl)acetamide: Features a benzyl group in place of the pentyl chain.

Uniqueness

N-Pentyl-2-(piperazin-1-yl)acetamide is unique due to its pentyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its ability to cross biological membranes and interact with intracellular targets, potentially leading to distinct pharmacological properties compared to its analogs.

Properties

CAS No.

89433-50-1

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

N-pentyl-2-piperazin-1-ylacetamide

InChI

InChI=1S/C11H23N3O/c1-2-3-4-5-13-11(15)10-14-8-6-12-7-9-14/h12H,2-10H2,1H3,(H,13,15)

InChI Key

DGOZINGOVPFLGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CN1CCNCC1

Origin of Product

United States

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